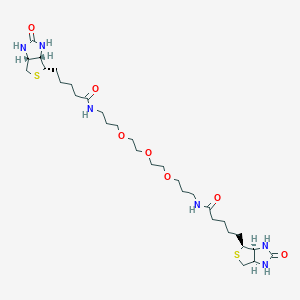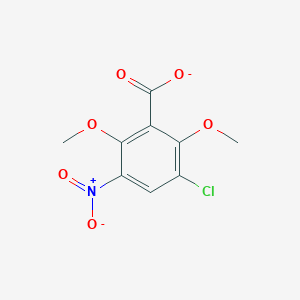
1-Acetyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an acetyl group at the 1-position and a cyano group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with acetic anhydride and cyanogen bromide. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Conversion to 1-acetyl-1H-pyrazole-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Acetyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-acetyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano and acetyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Acetyl-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
1-Acetyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
1-Acetyl-1H-pyrazole-3-methyl: Features a methyl group at the 3-position.
Uniqueness: 1-Acetyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both acetyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
1-acetylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-5(10)9-3-2-6(4-7)8-9/h2-3H,1H3 |
Clave InChI |
UDQBIPFUPOZATN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)


![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)


![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)







